Lithium tris(trifluoromethanesulfonyl)methide

Description

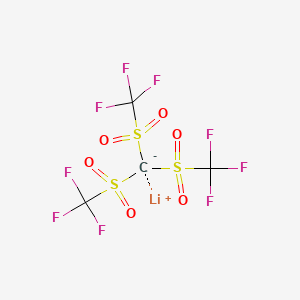

Lithium tris(trifluoromethanesulfonyl)methide (LiC(SO₂CF₃)₃, CAS 132404-42-3) is a lithium salt characterized by a methide anion substituted with three trifluoromethanesulfonyl groups. This structure imparts high thermal stability, low ion-pair association, and superior ionic conductivity in aprotic solvents such as dimethylformamide (DMF), propylene carbonate (PC), and acetonitrile (AN) . Unlike its bis-substituted counterpart, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI, CAS 90076-65-6), LiC(SO₂CF₃)₃ exhibits enhanced dissociation in high donor number (DN) solvents due to reduced electrostatic interactions between the lithium cation and the delocalized methide anion . Its synthesis involves complex coordination chemistry, often requiring controlled conditions to avoid side reactions .

Properties

IUPAC Name |

lithium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9O6S3.Li/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXQYMZVJNYDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9LiO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tris(trifluoromethanesulfonyl)methide can be synthesized through several methods. One common approach involves the reaction of tris(trifluoromethanesulfonyl)methane with lithium hydroxide in an appropriate solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of lithium tris(trifluoromethanesulfonyl)methide often involves large-scale reactions using automated systems to maintain consistent quality and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Lithium tris(trifluoromethanesulfonyl)methide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium ion is replaced by other cations.

Complexation Reactions: It forms complexes with various metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

Common reagents used in reactions with lithium tris(trifluoromethanesulfonyl)methide include strong acids, bases, and other lithium salts. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide under controlled temperature conditions .

Major Products Formed

The major products formed from reactions involving lithium tris(trifluoromethanesulfonyl)methide depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the lithium ion is replaced by another cation .

Scientific Research Applications

1. Catalytic Activity

The tris(trifluoromethanesulfonyl)methide anion serves as a highly reactive counterion in organic synthesis. It has demonstrated exceptional catalytic activity when paired with metal cations such as Ytterbium(III) and Scandium(III). This application is particularly useful in facilitating various organic transformations due to the strong electrophilic nature of the trifluoromethanesulfonyl group .

2. Polymer Electrolytes

LiMe can be incorporated into gelled polymer electrolytes based on polyacrylonitrile and poly(vinylidene) difluoride polymers. Its solubility and conductive properties enhance the performance of these polymer systems, making them suitable for flexible electronic applications .

Case Studies

Case Study 1: Military Battery Applications

A study conducted by the Defense Technical Information Center evaluated the performance of LiMe in military-grade batteries. The findings highlighted its superior conductivity and stability compared to traditional lithium salts, making it an ideal candidate for high-energy applications where reliability is critical .

Case Study 2: Electrolyte Performance in Rechargeable Batteries

Research comparing various lithium salts revealed that LiMe not only outperformed conventional salts like LiPF but also exhibited better solution properties such as higher transference numbers and lower ion pair formation. This makes it a strong candidate for both primary and rechargeable lithium batteries .

Mechanism of Action

The mechanism by which lithium tris(trifluoromethanesulfonyl)methide exerts its effects is primarily related to its ability to stabilize ionic species and facilitate ion transport. In lithium-ion batteries, for example, it enhances the movement of lithium ions between the electrodes, improving the overall efficiency and performance of the battery . The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

- Lithium Tris(trifluoromethanesulfonyl)methide (LiC(SO₂CF₃)₃) : Features a central carbon atom bonded to three trifluoromethanesulfonyl groups, creating a bulkier anion with lower charge density.

- Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) : Contains a nitrogen-centered bis-sulfonylimide anion, offering moderate ion mobility and widespread use in lithium-ion batteries (LIBs) .

- Lithium Tetrafluoroborate (LiBF₄) : A smaller anion with higher ion-pairing tendencies, limiting conductivity but useful in specific applications like actuators .

- Magnesium Bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) : Divalent salt with higher viscosity and lower ionic mobility compared to LiTFSI .

Ionic Conductivity and Solvation Behavior

LiC(SO₂CF₃)₃ demonstrates superior conductivity in high-DN solvents due to minimal ion pairing, whereas LiTFSI forms stable supercooled solutions in sulfolane, enhancing medium-temperature LIB performance . Mg(TFSI)₂, despite its divalent charge, underperforms in actuators due to sluggish ion transport .

Thermal and Electrochemical Stability

- LiC(SO₂CF₃)₃ : Stable up to 200°C in organic solvents, with electrochemical stability windows exceeding 4.5 V vs. Li/Li⁺, making it suitable for high-voltage applications .

- LiTFSI : Exhibits thermal stability up to 300°C in sulfolane and retains >90% conductivity after 500 cycles in LIBs .

- LiBF₄ : Degrades above 150°C, limiting use in high-temperature systems .

Application Performance

- LIB Electrolytes : LiTFSI dominates due to compatibility with ionic liquids (e.g., PYR14TFSI) and polymer matrices (e.g., PEO) . LiC(SO₂CF₃)₃, while offering higher conductivity, faces commercialization hurdles due to synthesis complexity .

- Actuators: LiTFSI and Mg(TFSI)₂ enhance electromechanical performance in carbon nanotube gels, but LiBF₄’s cost-effectiveness makes it a viable alternative .

- Solid-State Electrolytes : LiTFSI-TEGDME composites improve interfacial stability with lithium metal, whereas LiC(SO₂CF₃)₃ remains experimental .

Biological Activity

Lithium tris(trifluoromethanesulfonyl)methide (LiMe) is a lithium salt characterized by its unique trifluoromethanesulfonyl functional groups. This compound has garnered attention for its diverse applications in electrochemistry, catalysis, and potential pharmaceutical uses. The following sections detail its biological activity, synthesis, and applications based on recent research findings.

Synthesis and Properties

Lithium tris(trifluoromethanesulfonyl)methide can be synthesized through various methods, typically involving the reaction of tris(trifluoromethanesulfonyl)methane with lithium hydroxide in controlled conditions to ensure high yield and purity. Its properties include:

- High Solubility : LiMe is highly soluble in aprotic solvents such as acetonitrile and dimethylformamide (DMF), which enhances its utility in various chemical applications .

- Electrochemical Stability : It exhibits good electrochemical stability, making it suitable as an electrolyte in lithium-ion batteries .

The biological activity of lithium tris(trifluoromethanesulfonyl)methide primarily relates to its role in stabilizing ionic species and facilitating ion transport. In the context of lithium-ion batteries, it enhances the movement of lithium ions between electrodes, improving battery performance .

Applications in Research

- Electrolyte in Lithium-Ion Batteries :

- Catalysis :

-

Pharmaceutical Potential :

- Research is ongoing to explore LiMe's potential use in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients and enhance their bioavailability.

Electrochemical Performance

A study conducted on the electrochemical performance of lithium tris(trifluoromethanesulfonyl)methide demonstrated significant improvements in thermal stability and conductivity when used as an electrolyte in lithium-ion batteries. The results indicated that LiMe solutions exhibited comparable conductivities to traditional electrolytes like LiAsF6, with enhanced anodic stability .

Toxicity Studies

Research into the toxicity of DMF, a solvent often used with LiMe, revealed that while DMF can induce cytotoxic effects on certain cell lines (e.g., MCF-7 breast cancer cells), the combination of DMF with lithium salts like LiMe may modulate these effects. Further studies are needed to elucidate the interactions between these compounds and their biological implications .

Conductivity Measurements

| Solvent | Molar Conductivity (S cm² mol⁻¹) |

|---|---|

| Water | 63.77 |

| Acetonitrile | 135.53 |

| Dimethylformamide | 52.48 |

This table summarizes molar conductivities measured for LiMe in various solvents, indicating its potential for use in different electrochemical environments .

Summary of Biological Applications

| Application Area | Description |

|---|---|

| Electrochemistry | Used as an electrolyte additive for improved battery performance |

| Catalysis | Functions as a catalyst for organic synthesis reactions |

| Pharmaceutical Uses | Investigated for drug delivery systems |

Q & A

Q. What are the common synthetic routes for lithium tris(trifluoromethanesulfonyl)methide, and how can purity be optimized?

The compound is typically synthesized via acid-base reactions between tris(trifluoromethanesulfonyl)methane (HTFSM) and lithium hydroxide or lithium carbonate in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. Purity optimization involves rigorous drying of reactants under inert atmospheres (e.g., argon) and post-synthesis purification through recrystallization or vacuum sublimation. Trace water content can be minimized using molecular sieves or activated alumina .

Q. Which spectroscopic techniques are critical for characterizing lithium tris(trifluoromethanesulfonyl)methide?

Key methods include:

- NMR spectroscopy : and NMR identify structural integrity and lithium coordination environments.

- FTIR/Raman spectroscopy : Confirm symmetric/asymmetric stretching modes of CF and SO groups (e.g., ~1350 cm for SO stretching).

- X-ray diffraction (XRD) : Resolve crystalline structure and ionic packing efficiency .

Q. How do researchers measure ionic conductivity in lithium tris(trifluoromethanesulfonyl)methide-based electrolytes?

Electrochemical impedance spectroscopy (EIS) is used to measure ionic conductivity across a temperature range (e.g., 25–100°C). Symmetric Li|electrolyte|Li cells are constructed, and conductivity is calculated from bulk resistance via the Nyquist plot. Arrhenius plots further analyze activation energy for ion transport .

Q. What safety protocols are essential when handling lithium tris(trifluoromethanesulfonyl)methide?

Handling requires:

- Inert atmosphere : Use gloveboxes (O/HO < 1 ppm) to prevent hydrolysis.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Fume hoods for solvent evaporation steps.

- Storage : Airtight containers with desiccants (e.g., PO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the ionic conductivity and electrochemical stability of lithium tris(trifluoromethanesulfonyl)methide?

DFT simulations using projector augmented-wave (PAW) pseudopotentials and hybrid functionals (e.g., HSE06) model lithium diffusion pathways and decomposition voltages. For example, nudged elastic band (NEB) calculations quantify migration barriers, while linear sweep voltammetry simulations assess oxidative stability (~4.5 V vs. Li/Li) .

Q. What experimental strategies resolve contradictions in reported ionic conductivities of lithium tris(trifluoromethanesulfonyl)methide?

Discrepancies often arise from impurities (e.g., residual solvents) or inconsistent measurement conditions. Mitigation strategies include:

Q. How can high-throughput computational screening identify novel derivatives of lithium tris(trifluoromethanesulfonyl)methide with enhanced properties?

Materials Genome Project (MGP) frameworks apply substitution rules to generate candidate anions (e.g., replacing CF with CHF). Stability and conductivity are predicted via DFT workflows (VASP, Quantum ESPRESSO), followed by experimental validation. For example, substituting sulfur with selenium may improve thermal stability .

Q. What advanced experimental designs optimize lithium tris(trifluoromethanesulfonyl)methide in solid-state electrolytes?

- Composite electrolytes : Blend with polymers (e.g., PEO) or ceramic fillers (e.g., LiLaZrO) to enhance mechanical stability.

- In operando techniques : Synchrotron XRD and Raman microscopy track structural changes during cycling.

- Accelerated degradation tests : Cyclic voltammetry at elevated temperatures (60°C) to assess long-term stability .

Q. How do decomposition mechanisms of lithium tris(trifluoromethanesulfonyl)methide affect battery performance?

Decomposition pathways (e.g., LiF formation) are studied via:

Q. What role does lithium tris(trifluoromethanesulfonyl)methide play in next-generation lithium-sulfur (Li-S) batteries?

As a co-salt, it mitigates polysulfide shuttling by forming stable solid-electrolyte interphases (SEI). Experimental designs include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.